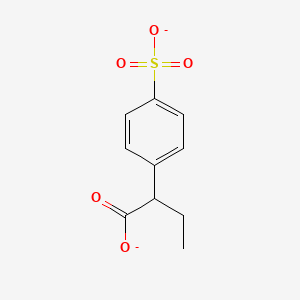

2-(4-Sulfophenyl)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Sulfophenyl)butanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H10O5S-2 and its molecular weight is 242.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Environmental Microbiology

Biodegradation Studies

One of the primary applications of 2-(4-sulfophenyl)butanoate is in biodegradation studies. Research has shown that certain bacteria, such as Delftia acidovorans, can utilize this compound as a sole carbon and energy source. The degradation process involves the sequential utilization of its enantiomers, where the R-enantiomer is metabolized first, resulting in the excretion of intermediates like 4-sulfocatechol. This metabolic pathway is crucial for understanding the degradation mechanisms of sulfonated compounds in the environment .

Microbial Enrichment Cultures

Enrichment cultures using this compound have been effective in isolating specific bacterial strains capable of degrading this compound. For instance, studies have demonstrated that Delftia acidovorans SPB1 can grow on this substrate and convert it into cell material, carbon dioxide, and sulfate . This capability highlights its potential role in bioremediation efforts for sulfonated pollutants.

Biochemical Applications

Biochemical Probes

The compound's structure allows it to function as a biochemical probe in various assays. Its sulfonate group can interact with biological targets, making it useful for studying enzyme activities and metabolic pathways involving sulfonated compounds .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard in high-performance liquid chromatography (HPLC) methods for quantifying sulfonated compounds in environmental samples. Its distinct spectral properties facilitate accurate detection and quantification .

Therapeutic Potential

Antimicrobial Properties

Research has indicated that derivatives of this compound may possess antimicrobial properties. Investigations into its structural analogs suggest potential efficacy against various bacterial strains, warranting further exploration into its therapeutic applications .

Cancer Research

There is emerging interest in the role of butyrate derivatives, including those related to this compound, in cancer research. Preliminary studies suggest that butyrate can suppress inflammatory responses linked to tumor necrosis factor alpha production, indicating a potential avenue for therapeutic development .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Environmental Microbiology | Utilized by Delftia acidovorans for biodegradation; serves as a carbon source for microbial growth. |

| Biochemical Probes | Functions as a probe for studying enzyme interactions and metabolic pathways involving sulfonation. |

| Analytical Chemistry | Used as a standard in HPLC for quantifying environmental sulfonated compounds. |

| Therapeutic Potential | Investigated for antimicrobial properties and potential roles in cancer therapy. |

Case Studies

- Enantiomeric Degradation by Delftia acidovorans

- Antimicrobial Activity Evaluation

- HPLC Method Development

Analyse Chemischer Reaktionen

Enantiomer-Specific Degradation by Delftia acidovorans SPB1

SPB exists as enantiomers (R- and S-SPB), which are sequentially degraded by D. acidovorans SPB1 :

-

Step 1 : R-SPB is preferentially metabolized at a specific growth rate (μ) of 0.28 h⁻¹ , forming 4-sulfocatechol (4SC) as a transient intermediate.

-

Step 2 : S-SPB degradation initiates only after R-SPB depletion, proceeding at μ = 0.016 h⁻¹ and converging at 4SC.

-

Step 3 : 4SC undergoes ortho-cleavage via 3-sulfo-cis,cis-muconate , leading to complete mineralization .

Key Observations:

| Parameter | R-SPB Degradation | S-SPB Degradation |

|---|---|---|

| Specific Growth Rate (μ) | 0.28 h⁻¹ | 0.016 h⁻¹ |

| 4SC Excretion | Minimal | Significant |

| Sulfate Release | Immediate | Delayed |

β-Oxidation and Sulfophenylcarboxylate Formation

SPB degradation in activated sludge involves β-oxidation, generating sulfophenylcarboxylates (SPCs) :

-

Mechanism : Terminal methyl group oxygenation followed by iterative β-oxidation.

-

Products :

-

2-(4-Sulfophenyl)propionate

-

2-(4-Sulfophenyl)malonate

-

3-(4-Sulfophenyl)butyrate

-

Baeyer-Villiger Monooxygenase (BVMO)-Dependent Pathway in Comamonas testosteroni KF-1

C. testosteroni KF-1 mineralizes SPB via 4-sulfoacetophenone (SAP) as a key intermediate :

Reaction Sequence:

-

Acetyl-CoA Abstraction : SPB → SAP.

-

Baeyer-Villiger Monooxygenation : SAP + NADPH → 4-sulfophenyl acetate (SPAc) .

Enzyme Kinetics for SAPMO :

| Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) |

|---|---|---|

| 4-Sulfoacetophenone (SAP) | 27 ± 6 | 255 |

| Phenylacetone | 35.9 | 188 |

| 4-Hydroxyacetophenone | 45.2 | 92 |

Downstream Reactions:

-

4-Sulfophenol Monooxygenation : SP → 4-sulfocatechol (4SC) via NADH-dependent oxygenation .

-

Ring Cleavage : 4SC undergoes ortho-cleavage to yield 3-sulfo-cis,cis-muconate , entering the TCA cycle .

Ortho-Cleavage Pathway Intermediates

4SC degradation involves the following intermediates :

-

3-Sulfo-cis,cis-muconate

-

3-Sulfomuconolactone

-

Sulfolactate

NMR Data for 4-Sulfoacetophenone (SAP) :

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H: 8.05 | 2H | Aromatic H-3 |

| ¹H: 7.93 | 2H | Aromatic H-2 |

| ¹H: 2.63 | 3H | Methyl (C-6) |

| ¹³C: 199.5 | s | Carbonyl (C-5) |

| ¹³C: 150.6 | s | Sulfophenyl (C-1) |

Comparative Degradation Efficiency

| Organism | Pathway | Key Enzyme | Turnover Rate (s⁻¹) |

|---|---|---|---|

| Delftia acidovorans SPB1 | Enantiomer-specific | SPB Monooxygenase | 0.28 (R-SPB) |

| Comamonas testosteroni | BVMO-Esterase | SAPMO | 0.16 (SAP) |

Environmental Relevance

-

Mineralization : SPB is fully converted to CO₂, H₂O, and sulfate in activated sludge .

-

Xenobiotic Adaptation : BVMOs and esterases in Comamonas spp. exemplify enzyme recruitment for sulfonate metabolism .

This synthesis underscores the complexity of SPB degradation, highlighting enantiomer-specific pathways, enzymatic diversification, and convergent intermediate formation. Experimental data from NMR, HPLC, and enzyme kinetics validate these mechanisms, providing a robust framework for surfactant bioremediation strategies.

Eigenschaften

Molekularformel |

C10H10O5S-2 |

|---|---|

Molekulargewicht |

242.25 g/mol |

IUPAC-Name |

2-(4-sulfonatophenyl)butanoate |

InChI |

InChI=1S/C10H12O5S/c1-2-9(10(11)12)7-3-5-8(6-4-7)16(13,14)15/h3-6,9H,2H2,1H3,(H,11,12)(H,13,14,15)/p-2 |

InChI-Schlüssel |

UBOLIQIJRBLRGQ-UHFFFAOYSA-L |

Kanonische SMILES |

CCC(C1=CC=C(C=C1)S(=O)(=O)[O-])C(=O)[O-] |

Synonyme |

2-(4-sulfophenyl)butanoic acid 2-(4-sulfophenyl)butyrate 2-(4-sulfophenyl)butyric acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.